N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

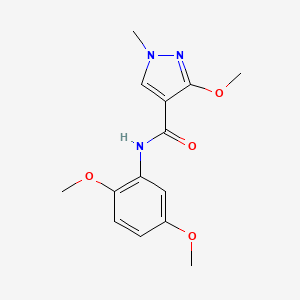

N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic pyrazole-carboxamide derivative characterized by a methoxy-substituted pyrazole core and a 2,5-dimethoxyphenyl amide group. Its structure combines electron-donating methoxy groups on both the pyrazole and aromatic ring, which may influence solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-11-7-9(19-2)5-6-12(11)20-3/h5-8H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCIIKPTXZPJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxy and dimethoxyphenyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives ()

The synthesis and characterization of pyrazole-carboxamide derivatives (e.g., compounds 3a–3p ) highlight critical structural and functional differences:

Table 1: Key Properties of Pyrazole-Carboxamide Analogs

Key Observations :

- Substituent Effects: Chloro (Cl) and cyano (CN) groups in analogs 3a–3d reduce solubility compared to methoxy (OMe) groups in the target compound. Methoxy groups may enhance hydrophilicity and π-stacking interactions.

- Melting Points : Electron-withdrawing substituents (e.g., Cl, CN) correlate with higher melting points (e.g., 3b : 171–172°C) due to stronger intermolecular forces. The target compound’s dimethoxy groups may lower its melting point relative to 3b .

- Synthetic Yields : Yields for chloro-substituted analogs range from 62–71%, suggesting that methoxy-substituted derivatives (like the target) might require optimized coupling conditions due to steric or electronic differences .

Benzothiazole-Acetamide Derivatives ()

The European patent EP3348550A1 lists benzothiazole-acetamides with structural motifs partially overlapping with the target compound:

Table 2: Comparison with Benzothiazole-Acetamides

Key Differences :

- Core Structure : The target’s pyrazole-carboxamide core may offer greater conformational flexibility compared to benzothiazole-acetamides.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide to achieve high yields and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature control, and catalyst use). For example, pyrazole carboxamide analogs are often synthesized via condensation reactions under inert atmospheres, using polar aprotic solvents like DMF and bases such as KCO to enhance reactivity . Microwave-assisted synthesis, as demonstrated in related pyrazole derivatives, can improve reaction efficiency and reduce side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H NMR and 13C NMR : To verify substituent positions on the pyrazole ring and aromatic moieties .

- IR Spectroscopy : To confirm functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : For molecular weight validation and detection of fragmentation patterns .

- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation .

Q. What preliminary biological assays are recommended to screen for potential bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or hydrolases using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .

- Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors), given structural similarities to bioactive pyrazole derivatives .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy vs. ethoxy groups) on the pyrazole ring influence binding affinity to target enzymes?

- Methodological Answer :

- Comparative Docking Studies : Use software like AutoDock Vina to model interactions between substituted pyrazole carboxamides and enzyme active sites (e.g., dihydrofolate reductase). For example, 3-methoxy groups may form hydrogen bonds with catalytic residues, while bulkier substituents (e.g., ethoxy) could sterically hinder binding .

- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with experimental IC values to predict optimal modifications .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables such as solvent (DMSO concentration), cell line passage number, and incubation time .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify confounding factors like rapid degradation .

- Structural Reanalysis : Verify compound identity via LC-MS and NMR if conflicting activities arise, as impurities or isomerization may occur during synthesis .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions based on logP, topological polar surface area, and hydrogen-bonding capacity .

- Molecular Dynamics Simulations : Assess membrane permeability by modeling lipid bilayer interactions .

Q. What synthetic routes enable late-stage functionalization of the carboxamide group for SAR studies?

- Methodological Answer :

- Pd-Catalyzed Cross-Coupling : Introduce aryl/heteroaryl groups at the carboxamide position via Buchwald-Hartwig amination .

- Click Chemistry : Attach triazole or isoxazole moieties using Cu(I)-catalyzed azide-alkyne cycloaddition for diversification .

Data Contradiction and Validation

Q. How should researchers address conflicting data on cytotoxicity between in vitro and in vivo models?

- Methodological Answer :

- Dose-Response Re-evaluation : Test lower concentrations in vivo to mimic in vitro bioavailability limitations .

- Metabolite Profiling : Identify active/toxic metabolites via LC-MS/MS to explain discrepancies .

- Tissue-Specific Delivery : Use nanoparticle encapsulation to enhance target tissue accumulation and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.